Product packaging for Bibx 1382 dihydrochloride(Cat. No.:CAS No. 1216920-18-1)

Bibx 1382 dihydrochloride

Cat. No.: B606107
CAS No.: 1216920-18-1
M. Wt: 460.8 g/mol
InChI Key: RFXGEKWBTCMDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BIBX 1382 dihydrochloride blocks Lassa, Ebola and Marburg viruses. This compound blocked both Lassa and Ebola virus glycoprotein-dependent cell entry. This compound may be used as a tool to understand conserved virus-host interactions, and implicate host cell kinases that may be targets for broad spectrum therapeutic intervention.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21Cl3FN7 B606107 Bibx 1382 dihydrochloride CAS No. 1216920-18-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN7.2ClH/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12;;/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXGEKWBTCMDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046307
Record name Falnidamol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216920-18-1
Record name Falnidamol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bibx 1382 Dihydrochloride: A Technical Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibx 1382 dihydrochloride, also known as Falnidamol, is a potent and highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides an in-depth technical overview of its target specificity, compiling available quantitative data, outlining relevant experimental methodologies, and visualizing key cellular and experimental pathways. The information presented is intended to support researchers and professionals in drug development and cellular biology in understanding the molecular interactions and therapeutic potential of Bibx 1382.

Core Target and Potency

Bibx 1382 is a pyrimido-pyrimidine derivative that specifically targets the intracellular tyrosine kinase domain of EGFR.[1] By inhibiting this domain, it effectively blocks the aberrant enzymatic activity associated with overexpressed or constitutively activated EGFR, a common driver in various solid tumors.

Quantitative Inhibition Data

The inhibitory activity of Bibx 1382 has been quantified against its primary target, EGFR, and other related kinases. The available data demonstrates a high degree of selectivity for EGFR.

Target KinaseIC50 ValueFold Selectivity (vs. EGFR)
EGFR 3 nM 1
ErbB2 (HER2)3.4 µM>1000
Other related tyrosine kinases>10 µM>3300

Table 1: In vitro inhibitory potency of this compound against key receptor tyrosine kinases.

Off-Target Profile

While highly selective for EGFR, Bibx 1382 has been reported to interact with other cellular proteins. A notable off-target activity is its interaction with the ATP-binding cassette sub-family B member 1 (ABCB1) transporter, also known as P-glycoprotein. Bibx 1382 has been shown to inhibit the ATPase activity of ABCB1, which may have implications for its use in combination with other chemotherapeutic agents that are substrates of this transporter.

Signaling Pathway Inhibition

Bibx 1382 exerts its cellular effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. Bibx 1382 blocks this initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization P_Y P-Y EGFR->P_Y Autophosphorylation Bibx_1382 Bibx 1382 Bibx_1382->EGFR Inhibition GRB2 GRB2 P_Y->GRB2 PI3K PI3K P_Y->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Serial_Dilution Prepare serial dilutions of Bibx 1382 Dispense_Inhibitor Dispense inhibitor/vehicle into 384-well plate Serial_Dilution->Dispense_Inhibitor Reagent_Prep Prepare enzyme and substrate/ATP mix Add_Enzyme Add EGFR kinase Reagent_Prep->Add_Enzyme Initiate_Reaction Add substrate/ATP mix Reagent_Prep->Initiate_Reaction Dispense_Inhibitor->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate_1 Incubate for 60 min at room temperature Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 min Stop_Reaction->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate for 30 min Add_Detection->Incubate_3 Read_Luminescence Measure luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

An In-Depth Technical Guide to Bibx 1382 Dihydrochloride: An EGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibx 1382 dihydrochloride is a potent and selective, reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR/ErbB-1/HER-1) tyrosine kinase. Developed as a potential therapeutic agent for cancer, its clinical progression was halted due to unfavorable pharmacokinetic properties observed in a Phase I trial. This technical guide provides a comprehensive overview of the EGFR inhibition pathway by Bibx 1382, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile. The information is compiled from preclinical and clinical studies to serve as a valuable resource for researchers in the field of oncology and drug development.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound, a pyrimido-pyrimidine derivative, was identified as a highly potent inhibitor of the EGFR tyrosine kinase. This document outlines the core scientific and technical data related to Bibx 1382, with a focus on its inhibitory pathway, experimental validation, and preclinical and clinical findings.

Mechanism of Action and EGFR Inhibition Pathway

This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the intracellular domain of EGFR, it blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[1] This inhibition effectively abrogates the aberrant enzymatic activity of overexpressed or constitutively activated EGFR.

The primary downstream signaling pathways affected by EGFR inhibition include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK-STAT pathway. By preventing the initial phosphorylation of EGFR, Bibx 1382 is expected to suppress the activation of these cascades, thereby inhibiting tumor cell proliferation, survival, and angiogenesis.

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation STAT STAT EGFR->STAT Activation Bibx1382 Bibx 1382 Bibx1382->EGFR Competitive Inhibition ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation

Diagram 1: EGFR Signaling Pathway and Inhibition by Bibx 1382.

Quantitative Data

The inhibitory activity of Bibx 1382 has been quantified in various assays. The following tables summarize the key in vitro and in vivo parameters.

Table 1: In Vitro Inhibitory Activity of Bibx 1382
ParameterTargetAssay TypeValueReference
IC50 EGFRCell-free enzymatic3 nM
IC50 EGFREGF-dependent thymidine incorporation (KB cells)0.15 µM
IC50 EGFRHGF-dependent thymidine incorporation (KB cells)1.82 µM
IC50 EGFRFCS-dependent thymidine incorporation (KB cells)3.2 µM
IC50 ErbB-2 (HER-2)Cell-free enzymatic3.4 µM
Table 2: Kinase Selectivity Profile of Bibx 1382
KinaseActivityConcentration
IGF1R Little activityUp to 10 µM
β-InsRK Little activityUp to 10 µM
HGFR Little activityUp to 10 µM
c-src Little activityUp to 10 µM
VEGFR-2 Little activityUp to 10 µM
Table 3: Preclinical Pharmacokinetic Parameters of Bibx 1382
SpeciesRoutePlasma ClearanceOral BioavailabilityCmaxReference
Cynomolgus Monkey IV & Oral118 ml/min per kg6%12.7 nM (oral)[2]
Humanized Liver Mice IV & OralIncreasedDecreased-[2]
Table 4: Human Phase I Clinical Trial Data
ParameterValue
Dose Escalation 25 mg, 50 mg, 100 mg, 150 mg, 200 mg (daily oral)
Dose-Limiting Toxicity Reversible, dose-dependent increase of liver enzymes
Bioavailability Low, plasma levels below efficacious concentrations
Outcome Trial discontinued

Experimental Protocols

Cell-Free EGFR Kinase Assay (Illustrative Protocol)

This protocol is a representative example of how the IC50 of an EGFR inhibitor like Bibx 1382 could be determined in a cell-free enzymatic assay.

CellFree_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR kinase domain - Poly(Glu,Tyr) substrate - ATP (radiolabeled or with detection system) - Assay Buffer - Bibx 1382 serial dilutions start->reagents plate Plate Preparation: Dispense Bibx 1382 dilutions and controls into microplate wells reagents->plate add_enzyme Add EGFR Kinase and Substrate to wells plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate Initiate Reaction: Add ATP pre_incubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation: (e.g., scintillation counting, fluorescence, luminescence) stop->detect analyze Data Analysis: Calculate % inhibition and determine IC50 detect->analyze end End analyze->end

Diagram 2: Workflow for a Cell-Free EGFR Kinase Assay.

Methodology:

  • Reagent Preparation: A kinase buffer containing Tris-HCl, MgCl2, MnCl2, and DTT is prepared. A stock solution of Bibx 1382 is serially diluted to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, the recombinant EGFR kinase domain and a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)) are added to each well.

  • Inhibitor Addition: The serially diluted Bibx 1382 is added to the respective wells. Control wells receive vehicle only.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of Bibx 1382 is calculated relative to the control, and the IC50 value is determined by non-linear regression analysis.

Cell-Based Thymidine Incorporation Assay (Illustrative Protocol)

This protocol outlines a general procedure for assessing the effect of Bibx 1382 on cell proliferation using a thymidine incorporation assay, as was done with KB cells.

Thymidine_Assay_Workflow start Start seed_cells Seed KB cells in a 96-well plate start->seed_cells incubate1 Incubate overnight to allow attachment seed_cells->incubate1 add_inhibitor Add serial dilutions of Bibx 1382 incubate1->add_inhibitor add_stimulant Add stimulant (EGF, HGF, or FCS) add_inhibitor->add_stimulant incubate2 Incubate for 48-72 hours add_stimulant->incubate2 pulse_label Pulse-label with [3H]-thymidine for the final 4-18 hours incubate2->pulse_label harvest Harvest cells onto a filter mat pulse_label->harvest lyse Lyse cells and capture DNA harvest->lyse wash Wash to remove unincorporated thymidine lyse->wash scintillation Measure incorporated radioactivity via scintillation counting wash->scintillation analyze Data Analysis: Calculate % inhibition and determine IC50 scintillation->analyze end End analyze->end

References

Falnidamol (BIBX 1382): A Technical Whitepaper on its Discovery, History, and Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falnidamol, also known as BIBX 1382, is a potent, orally active, and selective small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Initially developed as a promising anti-cancer agent, its clinical advancement was halted due to unfavorable pharmacokinetic properties. However, recent discoveries have unveiled a second, significant mechanism of action: the potent and specific inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, a key player in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the discovery, history, and dual pharmacology of Falnidamol, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and potential repositioning of this intriguing molecule.

Introduction

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with aberrant signaling contributing to the proliferation and survival of various cancer types. The development of tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of several malignancies. Falnidamol (BIBX 1382) emerged from discovery efforts aimed at identifying potent and selective EGFR inhibitors with a pyrimido[5,4-d]pyrimidine scaffold. While preclinical studies demonstrated significant anti-tumor efficacy, its journey through clinical trials was short-lived. This whitepaper revisits the history of Falnidamol, from its initial discovery as an EGFR inhibitor to its more recent characterization as a modulator of multidrug resistance, offering a detailed technical perspective for the scientific community.

Discovery and Medicinal Chemistry

The discovery of Falnidamol was rooted in the exploration of pyrimido[5,4-d]pyrimidine derivatives as ATP-competitive inhibitors of the EGFR tyrosine kinase. Structure-activity relationship (SAR) studies within this chemical class focused on optimizing potency and selectivity against EGFR.

While a specific, detailed synthesis protocol for Falnidamol is not publicly available in the reviewed literature, the general synthesis of N8-aryl-N2-amino-pyrimido[5,4-d]pyrimidine derivatives involves a multi-step process. A plausible synthetic route, based on related compounds, is outlined below.

Hypothetical Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_product Final Product 2,8-dichloropyrimido[5,4-d]pyrimidine 2,8-dichloropyrimido[5,4-d]pyrimidine Nucleophilic Substitution 1 Nucleophilic Substitution 1 2,8-dichloropyrimido[5,4-d]pyrimidine->Nucleophilic Substitution 1 Step 1 1-methylpiperidin-4-amine 1-methylpiperidin-4-amine 1-methylpiperidin-4-amine->Nucleophilic Substitution 1 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline Nucleophilic Substitution 2 Nucleophilic Substitution 2 3-chloro-4-fluoroaniline->Nucleophilic Substitution 2 Intermediate Intermediate Nucleophilic Substitution 1->Intermediate Falnidamol (BIBX 1382) Falnidamol (BIBX 1382) Nucleophilic Substitution 2->Falnidamol (BIBX 1382) Intermediate->Nucleophilic Substitution 2 Step 2

Caption: Hypothetical synthetic pathway for Falnidamol (BIBX 1382).

Mechanism of Action

Falnidamol exhibits a dual mechanism of action, targeting two distinct and clinically relevant proteins in cancer biology.

EGFR Tyrosine Kinase Inhibition

Falnidamol is a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway Inhibition by Falnidamol:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Falnidamol Falnidamol (BIBX 1382) Falnidamol->EGFR Inhibits G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ABCB1 ABCB1 Transporter Chemo_out Chemotherapy ABCB1->Chemo_out Efflux ADP ADP + Pi ABCB1->ADP Chemo_in Chemotherapy Chemo_in->ABCB1 ATP ATP ATP->ABCB1 Falnidamol Falnidamol (BIBX 1382) Falnidamol->ABCB1 Inhibits

Bibx 1382 Dihydrochloride: A Technical Overview of a Selective EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bibx 1382 dihydrochloride, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document consolidates key information on its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

This compound, also known as Falnidamol, is a small molecule inhibitor belonging to the pyrimidopyrimidine class of compounds. Its chemical name is N8-(3-Chloro-4-fluorophenyl)-N2-(1-methyl-4-piperidinyl)-pyrimido[5,4-d]pyrimidine-2,8-diamine dihydrochloride.

The key chemical and physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₁₈H₁₉ClFN₇·2HCl
Molecular Weight 460.77 g/mol
CAS Number 1216920-18-1
Appearance Crystalline solid
Purity ≥97%
Solubility Soluble to 50 mM in water and DMSO
Storage Desiccate at +4°C

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of EGFR (also known as ErbB1 or HER1) tyrosine kinase, with a reported IC₅₀ value of 3 nM.[1] Its selectivity for EGFR is over 1000-fold greater than for other related kinases such as ErbB2 (IC₅₀ = 3.4 µM).[1] The compound acts as a reversible, ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in its C-terminal domain, creating docking sites for various adaptor proteins and enzymes. These interactions trigger multiple downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cell proliferation, survival, and differentiation. This compound, by inhibiting the initial phosphorylation event, effectively blocks the activation of these critical downstream pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism Bibx1382 Bibx 1382 Bibx1382->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Bibx 1382.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are crucial for reproducible research. The following sections outline the methodologies for key in vitro and in vivo assays based on published literature.

In Vitro EGFR Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of Bibx 1382 on EGFR tyrosine kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (various concentrations)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the peptide substrate and the diluted this compound.

  • Add the recombinant EGFR kinase to each well to initiate the reaction.

  • Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of Bibx 1382 and determine the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the effect of Bibx 1382 on the proliferation of cancer cell lines that overexpress EGFR.

Materials:

  • Human cancer cell line (e.g., A431, a human epidermoid carcinoma cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (various concentrations)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence to determine the number of viable cells.

  • Calculate the percentage of proliferation inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of Bibx 1382 in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human tumor cells (e.g., FaDu human squamous cell carcinoma)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily). Administer the vehicle to the control group.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Kinase_Assay EGFR Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 on EGFR-expressing cells) Kinase_Assay->Cell_Proliferation Confirms cellular activity Xenograft_Model Tumor Xenograft Model Establishment (e.g., in nude mice) Cell_Proliferation->Xenograft_Model Proceed to in vivo testing Treatment Oral Administration of Bibx 1382 Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Analysis Endpoint Analysis (Tumor weight, Histology) Tumor_Measurement->Analysis

Figure 2: General experimental workflow for the evaluation of Bibx 1382.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EGFR tyrosine kinase. Its mechanism of action through the competitive inhibition of ATP binding effectively blocks downstream signaling pathways crucial for tumor growth and survival. The provided experimental protocols offer a foundation for further research and development of this and similar compounds in the field of oncology. While preclinical studies demonstrated its anti-tumor activity, clinical development was halted due to pharmacokinetic challenges.[2] Nevertheless, Bibx 1382 remains a valuable tool for studying EGFR signaling and as a reference compound in the development of new generations of EGFR inhibitors.

References

Unveiling the Antiviral Potential of Bibx 1382 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bibx 1382 dihydrochloride, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), has emerged as a promising candidate in the search for broad-spectrum antiviral agents.[1] This technical guide provides an in-depth overview of the antiviral properties of this compound, with a focus on its activity against hemorrhagic fever viruses, including Lassa, Ebola, and Marburg viruses. By targeting a host cellular kinase crucial for the life cycle of these viruses, Bibx 1382 offers a host-directed therapeutic strategy that may be less susceptible to the development of viral resistance. This document details the quantitative antiviral activity, experimental methodologies, and the underlying mechanism of action of this compound.

Quantitative Antiviral Data

The in vitro antiviral activity of this compound has been evaluated against several hemorrhagic fever viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values obtained from these studies. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also provided as a measure of the compound's therapeutic window.

VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Lassa Virus A5491.8>50>27.8[1]
Ebola Virus Huh72.1>50>23.8[1]
Marburg Virus Huh73.4>50>14.7[1]

Table 1: Antiviral Activity of this compound Against Hemorrhagic Fever Viruses

Mechanism of Action: Inhibition of EGFR-Mediated Viral Entry

This compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of EGFR.[2][3] Numerous viruses, including Lassa, Ebola, and Marburg viruses, exploit the EGFR signaling pathway to facilitate their entry into host cells. By binding to EGFR, these viruses can trigger downstream signaling cascades that promote processes like macropinocytosis and endocytosis, which are essential for their internalization.

This compound acts by competitively inhibiting the binding of ATP to the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of EGFR signaling effectively inhibits viral entry, as demonstrated by studies showing that Bibx 1382 inhibits the glycoprotein-dependent entry of both Ebola and Lassa viruses.

Signaling Pathways

The following diagrams illustrate the proposed mechanism by which this compound inhibits the entry of Lassa, Ebola, and Marburg viruses by targeting the EGFR signaling pathway.

cluster_virus cluster_cell_membrane Host Cell Membrane cluster_cytoplasm LASV Lassa Virus EGFR_inactive EGFR (inactive) LASV->EGFR_inactive Binds EGFR_active EGFR (active) (Autophosphorylation) EGFR_inactive->EGFR_active Activation PI3K PI3K EGFR_active->PI3K Activates Akt Akt PI3K->Akt Activates Macropinocytosis Macropinocytosis Akt->Macropinocytosis Promotes Viral_Entry Viral Entry Macropinocytosis->Viral_Entry Leads to Bibx1382 Bibx 1382 dihydrochloride Bibx1382->EGFR_active Inhibits

Caption: Lassa Virus Entry Pathway and Inhibition by Bibx 1382.

cluster_virus cluster_cell_membrane Host Cell Membrane cluster_cytoplasm EBOV Ebola Virus EGFR_inactive EGFR (inactive) EBOV->EGFR_inactive Binds EGFR_active EGFR (active) (Autophosphorylation) EGFR_inactive->EGFR_active Activation PI3K PI3K EGFR_active->PI3K Activates Akt Akt PI3K->Akt Activates Endocytosis Endocytosis Akt->Endocytosis Promotes Viral_Entry Viral Entry Endocytosis->Viral_Entry Leads to Bibx1382 Bibx 1382 dihydrochloride Bibx1382->EGFR_active Inhibits

Caption: Ebola Virus Entry Pathway and Inhibition by Bibx 1382.

cluster_virus cluster_cell_membrane Host Cell Membrane cluster_cytoplasm MARV Marburg Virus EGFR_inactive EGFR (inactive) MARV->EGFR_inactive Binds EGFR_active EGFR (active) (Autophosphorylation) EGFR_inactive->EGFR_active Activation PI3K PI3K EGFR_active->PI3K Activates Akt Akt PI3K->Akt Activates Endocytosis Endocytosis Akt->Endocytosis Promotes Viral_Entry Viral Entry Endocytosis->Viral_Entry Leads to Bibx1382 Bibx 1382 dihydrochloride Bibx1382->EGFR_active Inhibits

Caption: Marburg Virus Entry Pathway and Inhibition by Bibx 1382.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines the general methodologies employed in the in vitro evaluation of the antiviral activity of this compound, based on the study by Mohr et al. (2015) and standard virological assays.

Cell Lines and Viruses
  • Cell Lines: A549 (human lung adenocarcinoma) and Huh7 (human hepatoma) cells were used for antiviral assays. These cell lines are susceptible to infection by the respective viruses and are commonly used in virological research.

  • Viruses:

    • Lassa virus (LASV), Josiah strain.

    • Ebola virus (EBOV), Zaire strain.

    • Marburg virus (MARV), Musoke strain.

Antiviral Activity Assay (IC50 Determination)
  • Cell Seeding: A549 or Huh7 cells were seeded into 96-well plates at a predetermined density to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in cell culture medium to obtain a range of final concentrations.

  • Compound Treatment and Infection: The cell culture medium was removed from the 96-well plates and replaced with the medium containing the various concentrations of this compound. Cells were then infected with the respective virus at a specific multiplicity of infection (MOI).

  • Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for a period appropriate for the replication cycle of the specific virus (typically 48-72 hours).

  • Quantification of Viral Replication: The extent of viral replication was quantified using a suitable method, such as:

    • Plaque Reduction Assay: This method involves overlaying the infected cell monolayer with a semi-solid medium to restrict virus spread, followed by staining to visualize and count viral plaques. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

    • Enzyme-Linked Immunosorbent Assay (ELISA): This assay measures the amount of a specific viral antigen produced in the infected cells. The IC50 is the concentration of the compound that reduces the viral antigen signal by 50%.

    • Quantitative Real-Time PCR (qRT-PCR): This method quantifies the amount of viral RNA produced. The IC50 is the concentration of the compound that reduces the viral RNA levels by 50%.

Cytotoxicity Assay (CC50 Determination)
  • Cell Seeding and Compound Treatment: The procedure was similar to the antiviral activity assay, but without the addition of the virus.

  • Incubation: Plates were incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of viable cells. The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Experimental Workflow Diagram

cluster_setup Assay Setup cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay Seed_Cells Seed Cells in 96-well plates Treat_Infect Treat cells with compound and infect with virus Seed_Cells->Treat_Infect Treat_No_Virus Treat cells with compound (no virus) Seed_Cells->Treat_No_Virus Prepare_Compound Prepare serial dilutions of This compound Prepare_Compound->Treat_Infect Prepare_Compound->Treat_No_Virus Incubate_Antiviral Incubate (48-72h) Treat_Infect->Incubate_Antiviral Quantify_Viral Quantify viral replication (Plaque assay, ELISA, or qRT-PCR) Incubate_Antiviral->Quantify_Viral Calculate_IC50 Calculate IC50 Quantify_Viral->Calculate_IC50 Incubate_Cyto Incubate (48-72h) Treat_No_Virus->Incubate_Cyto Measure_Viability Measure cell viability (MTT or MTS assay) Incubate_Cyto->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Conclusion

This compound demonstrates significant in vitro antiviral activity against Lassa, Ebola, and Marburg viruses. Its mechanism of action, through the inhibition of the host EGFR signaling pathway, represents a promising host-directed therapeutic strategy. The favorable selectivity indices suggest a reasonable therapeutic window for this compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound as a broad-spectrum antiviral agent for the treatment of hemorrhagic fevers. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of antiviral drug development.

References

Methodological & Application

Application Notes and Protocols for Bibx 1382 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bibx 1382 dihydrochloride, also known as Falnidamol, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] With an IC50 value of 3 nM for EGFR, it demonstrates high selectivity, being over 1000-fold less potent against ErbB2 and other related tyrosine kinases.[1][2][3] This compound is a valuable tool for studying EGFR-mediated signaling pathways and for investigating the therapeutic potential of EGFR inhibition in cancer and other diseases.[4][5] These application notes provide detailed protocols for the dissolution, storage, and handling of this compound for various experimental applications.

Data Presentation

Chemical Properties
PropertyValue
CAS Number 1216920-18-1
Molecular Formula C₁₈H₁₉ClFN₇·2HCl
Molecular Weight 460.77 g/mol
Purity ≥97%
Solubility Data
SolventConcentration
Water≤ 50 mM[1]
DMSO≤ 50 mM[1]
DMF≤ 30 mg/mL[4]
DMSO:PBS (pH 7.2) (1:3)≤ 0.25 mg/mL[4]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Deionized water or PBS, sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution, sterile

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: Preparation of Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.01 mol/L x 0.001 L x 460.77 g/mol = 4.6077 mg

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

Working solutions are typically prepared by diluting the stock solution in cell culture medium or an appropriate assay buffer.

  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the desired buffer or medium to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

  • Use immediately: It is recommended to use the freshly prepared working solution for experiments to ensure accuracy and stability.

Protocol 3: Preparation of Formulation for In Vivo Experiments

This protocol outlines the preparation of a vehicle for oral administration of this compound.

  • Prepare a high-concentration stock in DMSO: Following Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).

  • Vehicle Preparation (for a 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.

    • This formulation results in a clear solution.

  • Administration: The prepared formulation can be used for oral gavage in animal models. The dosage will depend on the specific experimental design. For instance, studies have used doses of 10 mg/kg/day.

Visualizations

Experimental Workflow for Solution Preparation

G Workflow for this compound Solution Preparation cluster_stock Stock Solution (In Vitro) cluster_working Working Solution (In Vitro) cluster_invivo Formulation (In Vivo) weigh Weigh Bibx 1382 add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot_store Aliquot & Store at -20°C/-80°C dissolve->aliquot_store thaw Thaw Stock Aliquot dilute Dilute in Buffer/Medium thaw->dilute use Use Immediately dilute->use stock_dmso Prepare DMSO Stock add_peg Add PEG300 stock_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline administer Administer to Animal Model add_saline->administer G EGFR Signaling and Inhibition by Bibx 1382 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF (Ligand) EGF->EGFR Binds Bibx1382 Bibx 1382 Bibx1382->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation

References

Application Notes: Bibx 1382 Dihydrochloride for Viral Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bibx 1382 dihydrochloride is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Originally developed as an anticancer agent, its mechanism of action has found a secondary application in virology research. A growing body of evidence indicates that numerous viruses hijack the EGFR signaling pathway to facilitate their entry into host cells.[3][4][5] By inhibiting EGFR kinase activity, Bibx 1382 can effectively block the entry of these viruses, making it a valuable tool for studying viral entry mechanisms and a potential candidate for broad-spectrum antiviral development.[6][7]

This document provides detailed application notes and protocols for utilizing this compound in viral entry assays.

Mechanism of Action: Inhibition of EGFR-Mediated Viral Entry

Many enveloped viruses, including influenza A virus (IAV), Ebola virus (EBOV), and Lassa virus (LASV), exploit host cell signaling pathways to promote their internalization.[3][6] Upon attachment to the cell surface, these viruses can induce clustering and activation of EGFR.[4] This activation triggers downstream signaling cascades, such as the PI3K/Akt pathway, which promote endocytosis or macropinocytosis, cellular processes the virus uses to enter the cell.[3]

Bibx 1382 is a pyrimido-pyrimidine compound that specifically inhibits the intracellular tyrosine kinase domain of EGFR.[2] By blocking the receptor's enzymatic activity, it prevents the initiation of the signaling cascade required for viral uptake, effectively halting infection at the entry stage.[3][4]

EGFR_Pathway Virus Virus Particle Receptor Cell Surface Receptor (e.g., Sialic Acids) Virus->Receptor 1. Attachment EGFR EGFR Receptor->EGFR 2. Co-localization/ Activation Endocytosis Endocytosis / Macropinocytosis EGFR->Endocytosis 3. Kinase Activity Triggers Uptake ViralEntry Viral Genome Release Endocytosis->ViralEntry 4. Internalization Bibx1382 Bibx 1382 Bibx1382->EGFR Inhibits Kinase Domain

Caption: EGFR-mediated viral entry pathway and point of inhibition by Bibx 1382.

Antiviral Activity Profile

Bibx 1382 has demonstrated inhibitory activity against several hemorrhagic fever viruses by blocking viral entry. While specific EC50 and CC50 values are not consistently reported in publicly available literature, its activity has been qualitatively described.

Compound Virus Assay Type Reported Activity Cell Line Citation
This compoundLassa Virus (LASV)Viral Replication AssayInhibited viral replicationNot specified[6]
This compoundEbola Virus (EBOV)Viral Entry AssayInhibited EBOV glycoprotein-dependent entryNot specified[6][7]

Note: Researchers should determine the optimal concentration range and perform cytotoxicity assays for their specific virus-cell system to calculate a selectivity index (SI = CC50 / EC50).

Experimental Protocols

Protocol 1: Pseudovirus Entry Inhibition Assay

This assay utilizes replication-defective viral particles (e.g., VSV or MLV) that incorporate the envelope glycoprotein of a target virus (e.g., EBOV-GP or LASV-GPC) and carry a reporter gene (e.g., Luciferase or GFP). It provides a safe and quantifiable method to specifically measure viral entry in a BSL-2 environment.[8][9]

Workflow arrow arrow A 1. Seed Host Cells (e.g., Vero, 293T) in 96-well plates B 2. Incubate 18-24h (37°C, 5% CO2) A->B D 4. Treat Cells with compound dilutions B->D C 3. Prepare Serial Dilutions of Bibx 1382 C->D E 5. Incubate 1-2h D->E F 6. Infect Cells with Reporter Pseudovirus E->F G 7. Incubate 48-72h F->G H 8. Measure Reporter Signal (e.g., Luminescence) G->H I 9. Calculate EC50 H->I

Caption: Workflow for a pseudovirus-based viral entry inhibition assay.

Materials:

  • Host cells permissive to the virus of interest (e.g., Vero E6, A549, Huh7).

  • Complete cell culture medium.

  • 96-well cell culture plates (white, opaque plates for luminescence).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Reporter pseudovirus stock.

  • Luciferase assay reagent (e.g., Bright-Glo™, Steady-Glo®).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed host cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of infection (e.g., 1 x 10⁴ to 2 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of Bibx 1382 in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a "vehicle control" (DMSO) and a "cells only" control.

  • Cell Treatment: Remove the old medium from the cell plate and add the diluted compound solutions to the respective wells (e.g., 100 µL/well).

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C to allow for compound uptake.

  • Infection: Add the reporter pseudovirus to each well at a pre-determined multiplicity of infection (MOI) that yields a robust signal.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Signal Readout: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control (0% inhibition) and cells only control (100% inhibition). Plot the normalized data against the log of the compound concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50).

Protocol 2: Cytotoxicity Assay (MTT/XTT Assay)

It is critical to assess the toxicity of Bibx 1382 on the host cells to ensure that the observed antiviral effect is not due to cell death. A clinical trial noted dose-limiting liver toxicity in patients, underscoring the importance of this assessment.[2]

Materials:

  • Host cells and culture medium (same as Protocol 1).

  • 96-well cell culture plates (clear).

  • This compound stock solution.

  • MTT or XTT reagent.

  • Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding & Treatment: Seed and treat cells with serial dilutions of Bibx 1382 exactly as described in steps 1-3 of Protocol 1. Use a clear 96-well plate.

  • Incubation: Incubate the plate for the same duration as the viral entry assay (e.g., 48-72 hours) at 37°C.

  • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT). Normalize the results to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).

Protocol 3: Plaque Reduction Neutralization Assay (PRNA)

For use with replication-competent viruses in an appropriate biosafety level (BSL-3/4) facility, the PRNA is the gold standard for quantifying antiviral activity.

Materials:

  • Host cells (e.g., Vero E6).

  • 6-well or 12-well cell culture plates.

  • Replication-competent virus stock with a known titer.

  • This compound stock solution.

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Compound-Virus Incubation: In separate tubes, prepare serial dilutions of Bibx 1382. Add a standard amount of virus (e.g., 100 plaque-forming units, PFU) to each dilution. Include a virus-only control. Incubate the mixtures for 1 hour at 37°C.

  • Infection: Aspirate the medium from the cell monolayers. Inoculate the cells with the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to allow for viral adsorption.

  • Overlay: Aspirate the inoculum and add 2-3 mL of overlay medium to each well. The overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay. Fix the cells with formalin for at least 30 minutes. Discard the fixative and stain the monolayer with Crystal Violet solution for 15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50, the concentration of Bibx 1382 that reduces the plaque count by 50%.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the role of EGFR signaling in viral entry. The protocols outlined here provide a framework for researchers to quantify its inhibitory effects on viral entry and replication. By specifically targeting a host factor, Bibx 1382 holds potential as a broad-spectrum antiviral agent, although its therapeutic window may be narrow, as suggested by in-vivo toxicity studies.[2] Careful evaluation of its efficacy and cytotoxicity is essential for any research application.

References

Application Notes and Protocols for Bibx 1382 Dihydrochloride Treatment in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bibx 1382 dihydrochloride is recognized as a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] EGFR is a key receptor in signaling pathways that regulate cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] While the mechanism of EGFR inhibition by various tyrosine kinase inhibitors (TKIs) is well-studied, detailed information regarding the optimal treatment duration of this compound in in vitro cellular models is not extensively documented in publicly available literature.

Treatment duration is a critical parameter in drug efficacy studies as it can significantly influence experimental outcomes, including the half-maximal inhibitory concentration (IC50). The IC50 value, a standard measure of a drug's potency, has been shown to be time-dependent, with measurements potentially varying significantly when taken at different time points. Therefore, establishing an appropriate treatment window is essential for generating reliable and reproducible data.

These application notes provide a generalized framework and detailed protocols for researchers to systematically determine the optimal treatment duration of this compound for their specific cell line and experimental endpoint.

Data Presentation

Comprehensive quantitative data from time-course studies of this compound treatment in various cell lines is limited in the current literature. However, a single study provides a reference point for its use.

Table 1: Example of this compound Treatment in a Cancer Cell Line

Cell LineConcentrationTreatment DurationObserved Effect
T47D (Human Breast Cancer)5 µM24 hoursInhibition of EGF-stimulated EGFR activation (phosphorylation).[5]

Signaling Pathway

This compound targets the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling. The primary pathways involved are the RAS-RAF-MEK-ERK (MAPK) pathway, which mainly regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[3][4] Bibx 1382 inhibits the initial autophosphorylation step, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Bibx1382 Bibx 1382 Bibx1382->EGFR Inhibits (Tyrosine Kinase Activity) RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, etc.) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Protein Synthesis (Survival, Growth) mTOR->Survival

Caption: EGFR signaling pathway and the inhibitory action of Bibx 1382.

Experimental Protocols

Due to the lack of specific time-course data for Bibx 1382, the following is a generalized protocol to determine the optimal treatment duration for assessing effects on cell viability. This protocol can be adapted for other endpoints such as apoptosis or protein expression analysis.

Protocol: Determining Optimal Treatment Duration for this compound

1. Objective: To determine the effect of treatment duration on the potency of this compound in a selected cell line.

2. Materials:

  • This compound

  • Selected cancer cell line (e.g., A549, T47D, FaDu)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear, flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or a real-time viability assay like RealTime-Glo™)[6]

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

3. Method:

a. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Harvest cells using standard trypsinization methods and perform a cell count.

  • Seed the cells in 96-well plates at a predetermined optimal density. This density should allow for logarithmic growth throughout the longest time point of the experiment without reaching confluency in the vehicle-control wells.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

b. Drug Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of treatment, perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration or vehicle control.

c. Time-Course Incubation:

  • Prepare multiple identical plates for each time point to be tested (e.g., 24h, 48h, 72h).[7]

  • Incubate the plates at 37°C and 5% CO₂.

  • At each designated time point (e.g., 24, 48, and 72 hours), remove one plate for analysis.

d. Cell Viability Assessment (WST-1 Assay Example):

  • At the end of the incubation period for a specific time point, add 10 µL of WST-1 reagent to each well.[6]

  • Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across all plates and may need to be optimized based on the cell line's metabolic activity.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (medium only) from all readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-control wells (% Viability).

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • For each time point, plot the % Viability against the log of the Bibx 1382 concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each treatment duration.

  • Compare the IC50 values across the different time points to determine how treatment duration affects the apparent potency of Bibx 1382.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a time-course experiment to determine the optimal treatment duration of a drug.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis start Start seed_cells Seed Cells in Multiple 96-well Plates start->seed_cells incubate_24h Incubate 24h (Cell Adhesion) seed_cells->incubate_24h prep_drug Prepare Drug Dilutions (Bibx 1382) & Vehicle incubate_24h->prep_drug treat_cells Treat Cells with Bibx 1382 and Vehicle Control prep_drug->treat_cells incubate_T1 Incubate for Time 1 (e.g., 24h) treat_cells->incubate_T1 incubate_T2 Incubate for Time 2 (e.g., 48h) treat_cells->incubate_T2 incubate_T3 Incubate for Time 3 (e.g., 72h) treat_cells->incubate_T3 analyze_T1 Plate 1: Perform Viability Assay incubate_T1->analyze_T1 analyze_T2 Plate 2: Perform Viability Assay incubate_T2->analyze_T2 analyze_T3 Plate 3: Perform Viability Assay incubate_T3->analyze_T3 data_analysis Calculate % Viability and IC50 for each Time Point analyze_T1->data_analysis analyze_T2->data_analysis analyze_T3->data_analysis end End data_analysis->end

Caption: Workflow for determining time-dependent drug efficacy.

Conclusion

The duration of exposure to this compound is a critical variable that can significantly impact the interpretation of its biological effects in cell-based assays. While specific time-course data for this compound is not widely published, researchers can and should empirically determine the optimal treatment duration for their experimental system. By performing systematic time-course experiments as outlined in this guide, it is possible to generate robust and reproducible data that accurately reflects the potency and efficacy of this compound. This foundational work is essential for the further development and characterization of this and other targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Bibx 1382 Dihydrochloride In Vivo Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the in vivo hepatotoxicity of Bibx 1382 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the discontinuation of this compound development?

The clinical development of this compound, an epidermal growth factor receptor (EGFR) inhibitor, was halted primarily due to a dose-limiting increase in liver enzymes observed in a Phase I clinical trial.[1][2] This hepatotoxicity, coupled with low oral bioavailability, made it challenging to achieve therapeutic plasma concentrations at a safe dosage.[1][2]

Q2: What is the proposed mechanism behind the hepatotoxicity and low bioavailability of Bibx 1382?

The primary mechanism is extensive metabolism by aldehyde oxidase (AOX) in humans.[3] This rapid and extensive metabolism leads to the formation of a pharmacologically inactive metabolite, resulting in poor oral exposure and low bioavailability of the parent compound.[1][3] The hepatotoxicity is believed to be a consequence of this metabolic profile, although the precise cytotoxic mechanism of the parent compound or its metabolites has not been fully elucidated in publicly available literature.

Q3: What were the key clinical observations of hepatotoxicity?

In a Phase I study, patients receiving continuous daily oral administration of Bibx 1382 BS experienced a reversible, dose-dependent increase in liver enzymes.[1] The maximum severity of these elevations, according to Common Toxicity Criteria (CTC), were Grade 4 for gamma-glutamyl transferase (GGT) and Grade 3 for aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (AP), and bilirubin.[1]

Q4: Which animal models are most relevant for studying the metabolism of Bibx 1382?

Standard preclinical animal models like rats and mice have low AOX activity compared to humans, making them poor predictors of Bibx 1382 metabolism and, potentially, its hepatotoxicity.[3] Chimeric mice with humanized livers have been shown to exhibit human-like AOX activity and successfully replicate the extensive metabolism of Bibx 1382 observed in humans.[3] Therefore, this is considered a more appropriate model for studying the compound's pharmacokinetics and metabolism.[3]

Troubleshooting Guide

Issue 1: Inconsistent or low hepatotoxicity observed in standard rodent models (e.g., rats, mice).

  • Possible Cause: Species differences in aldehyde oxidase (AOX) activity. Standard rodents have significantly lower AOX activity compared to humans, leading to reduced metabolism of Bibx 1382 and potentially underestimating its hepatotoxic potential.[3]

  • Recommendation:

    • Utilize an animal model with human-like AOX activity, such as chimeric mice with humanized livers.[3]

    • If using standard models, characterize the metabolic profile of Bibx 1382 in your chosen species and compare it to human data to understand the translational limitations.

    • Consider in vitro studies using liver microsomes or hepatocytes from different species (including humans) to assess comparative metabolism.

Issue 2: Difficulty in achieving target plasma concentrations in vivo without observing liver enzyme elevations.

  • Possible Cause: Extensive first-pass metabolism by AOX, leading to low oral bioavailability.[1][3] The dose required to reach therapeutic levels may inherently be high enough to induce liver toxicity.

  • Recommendation:

    • Explore alternative routes of administration, such as intravenous infusion, to bypass first-pass metabolism and achieve more predictable plasma concentrations. Note that even with IV administration, clearance may be rapid in species with high AOX activity.[3]

    • Investigate the possibility of co-administration with a known AOX inhibitor to modulate the pharmacokinetic profile. However, this approach has its own set of potential toxicities and drug-drug interaction concerns.

Quantitative Data Summary

Table 1: Maximum Grade of Liver Enzyme Elevation in Phase I Clinical Trial

Liver Enzyme/ParameterMaximum Common Toxicity Criteria (CTC) Grade
Gamma-glutamyl transferase (GGT)4
Aspartate aminotransferase (AST/GOT)3
Alanine aminotransferase (ALT/GPT)3
Alkaline phosphatase (AP)3
Bilirubin3

Source: Dittrich et al., 2002[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of Bibx 1382 Metabolism in Humanized Liver Mice

This protocol is based on the methodology described for studying Bibx 1382 in chimeric NOG-TKm30 mice with humanized livers.[3]

  • Animal Model: Utilize chimeric NOG-TKm30 mice with transplanted human hepatocytes, which have been shown to possess human-type aldehyde oxidase (AOX) activity.[3]

  • Drug Administration:

    • Administer this compound intravenously or orally to the mice.

    • Include a vehicle control group.

  • Sample Collection:

    • Collect blood samples at various time points post-administration to determine the plasma concentrations of Bibx 1382 and its metabolites.

    • At the end of the study, collect liver tissue for analysis of cytosolic fractions.

  • Pharmacokinetic Analysis:

    • Analyze plasma samples using a validated LC-MS/MS method to quantify Bibx 1382 and its primary oxidative metabolites (M1, BIBU1476; and M2).

    • Calculate key pharmacokinetic parameters such as plasma clearance and oral exposure (AUC).

  • In Vitro Metabolism Confirmation:

    • Prepare liver cytosolic fractions from the humanized liver mice.

    • Incubate the cytosolic fractions with Bibx 1382.

    • To confirm the role of AOX, perform incubations in the presence and absence of specific human AOX1 inhibitors, such as raloxifene or hydralazine.[3]

    • Measure the rate of metabolite formation to determine clearance rates.

Visualizations

Bibx1382_Metabolism Bibx1382 Bibx 1382 (Active EGFR Inhibitor) Metabolite Pharmacologically Inactive Oxidative Metabolites (M1, M2) Bibx1382->Metabolite Extensive Metabolism Poor_Bioavailability Poor Oral Bioavailability Metabolite->Poor_Bioavailability Hepatotoxicity Dose-Limiting Hepatotoxicity Metabolite->Hepatotoxicity Contributes to? AOX Aldehyde Oxidase (AOX) (Primarily in Liver) AOX->Bibx1382 Acts on

Caption: Metabolic pathway of Bibx 1382 leading to inactivity and toxicity.

InVivo_Hepatotoxicity_Workflow start Hypothesis: Bibx 1382 causes hepatotoxicity animal_model Select Animal Model (e.g., Humanized Liver Mice) start->animal_model dosing Dose Range Finding & Dosing Regimen animal_model->dosing treatment Administer Bibx 1382 (e.g., Oral, IV) & Vehicle Control dosing->treatment monitoring In-Life Monitoring (Clinical Signs, Body Weight) treatment->monitoring sampling Terminal Sample Collection (Blood, Liver) monitoring->sampling analysis Analysis sampling->analysis clin_path Clinical Pathology (ALT, AST, ALP, Bilirubin) analysis->clin_path Blood histopath Histopathology (H&E Staining of Liver Tissue) analysis->histopath Tissue pk_analysis Pharmacokinetics (LC-MS/MS) analysis->pk_analysis Plasma conclusion Conclusion on Hepatotoxic Potential clin_path->conclusion histopath->conclusion pk_analysis->conclusion

Caption: Experimental workflow for an in vivo hepatotoxicity study.

Logical_Relationship admin Oral Administration of Bibx 1382 metabolism Extensive First-Pass Metabolism by Human Aldehyde Oxidase (AOX) admin->metabolism outcome1 Low Systemic Exposure of Active Drug metabolism->outcome1 outcome2 High Production of Metabolites metabolism->outcome2 consequence1 Lack of Efficacy outcome1->consequence1 consequence2 Dose-Limiting Hepatotoxicity outcome2->consequence2 discontinuation Clinical Trial Discontinuation consequence1->discontinuation consequence2->discontinuation

Caption: Logical flow from administration to clinical discontinuation.

References

Technical Support Center: Bibx 1382 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Bibx 1382 dihydrochloride. This information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential experimental discrepancies arising from the compound's activity beyond its primary target.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), also known as ErbB-1 or HER-1.[1] It specifically targets the intracellular tyrosine kinase domain of EGFR, thereby inhibiting its enzymatic activity.[2][3]

Q2: What are the known off-target effects of this compound from clinical studies?

A phase I clinical trial involving Bibx 1382 was discontinued due to several factors, including dose-limiting off-target effects. The primary off-target effect observed in patients was a reversible, dose-dependent increase in liver enzymes, indicating potential hepatotoxicity.[2][3] Key clinical findings included:

  • Increased Liver Enzymes: Significant elevations were noted for gamma-glutamyl transferase (GGT), aspartate aminotransferase (GOT), alanine aminotransferase (GPT), and alkaline phosphatase (AP).[2]

  • Increased Bilirubin: Elevated bilirubin levels were also observed.[2]

  • Low Bioavailability: The compound exhibited low bioavailability when administered orally, and a pharmacologically inactive metabolite was found to be abundant in patient plasma.[2][3]

Q3: How selective is this compound against other kinases?

This compound has demonstrated high selectivity for EGFR over a number of other kinases. Notably, it is approximately 1,000-fold more selective for EGFR than for ErbB-2 (HER-2/neu).[1] It shows minimal activity against several other kinases at concentrations up to 10 µM.[1]

Troubleshooting Guide

Issue 1: Unexpected changes in liver enzyme levels or signs of hepatotoxicity in animal models.

  • Possible Cause: This observation is consistent with the primary dose-limiting toxicity seen in human clinical trials.[2][3] Bibx 1382 can induce a dose-dependent increase in liver enzymes.

  • Troubleshooting Steps:

    • Dose Reduction: Determine if a lower dose of Bibx 1382 can achieve the desired on-target EGFR inhibition without causing significant hepatotoxicity in your model.

    • Monitor Liver Function: Routinely monitor serum levels of liver enzymes (ALT, AST, ALP) and bilirubin in your animal subjects.

    • Histopathological Analysis: Conduct a histopathological examination of liver tissues to assess for any cellular damage.

    • Consider Alternative Inhibitors: If hepatotoxicity remains a confounding factor, consider using an alternative EGFR inhibitor with a different safety profile.

Issue 2: My experimental results suggest inhibition of a pathway not directly downstream of EGFR.

  • Possible Cause: While Bibx 1382 is highly selective, it may have weak inhibitory effects on other kinases, especially at higher concentrations. The provided data indicates low activity against ErbB-2 and minimal activity against IGF1R, β-InsRK, HGFR, c-src, and VEGFR-2, but this does not rule out effects on other un-tested kinases.[1]

  • Troubleshooting Steps:

    • Concentration Optimization: Use the lowest effective concentration of Bibx 1382 to maximize selectivity for EGFR and minimize potential off-target effects. The IC50 for EGFR in cell-free assays is 3 nM.[1]

    • Orthogonal Validation: Use a structurally different EGFR inhibitor to confirm that the observed phenotype is due to EGFR inhibition and not an off-target effect of Bibx 1382.

    • Rescue Experiments: If possible, perform a rescue experiment by expressing a Bibx 1382-resistant EGFR mutant to see if the phenotype is reversed.

    • Kinase Profiling: If the unexpected effect is critical, consider performing a broad kinase profiling assay to screen Bibx 1382 against a large panel of kinases at the concentration used in your experiments.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Target KinaseIC50Fold Selectivity vs. EGFRReference
EGFR (ErbB-1)3 nM1x[1]
ErbB-2 (HER-2)3.4 µM~1133x[1]
IGF1R> 10 µM> 3333x[1]
β-InsRK> 10 µM> 3333x[1]
HGFR> 10 µM> 3333x[1]
c-src> 10 µM> 3333x[1]
VEGFR-2> 10 µM> 3333x[1]

Table 2: Clinically Observed Adverse Effects of this compound (Phase I Trial)

Adverse EffectMaximum CTC Grade*NatureReference
Increased Gamma-Glutamyl Transferase (GGT)4Reversible, Dose-dependent[2]
Increased Aspartate Aminotransferase (GOT)3Reversible, Dose-dependent[2]
Increased Alanine Aminotransferase (GPT)3Reversible, Dose-dependent[2]
Increased Alkaline Phosphatase (AP)3Reversible, Dose-dependent[2]
Increased Bilirubin3Reversible, Dose-dependent[2]

*Common Toxicity Criteria (CTC) grade.

Experimental Protocols

Protocol: Cell-Based EGFR Inhibition Assay (Thymidine Incorporation)

This protocol is based on the methodology used to assess the inhibitory activity of Bibx 1382 on growth factor-dependent cell proliferation.[1]

  • Cell Culture: Culture KB cells (or another appropriate cell line) in the recommended growth medium until they reach 70-80% confluency.

  • Serum Starvation: Synchronize the cells by serum-starving them for 24 hours in a medium containing 0.5% fetal calf serum (FCS).

  • Inhibitor Treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a growth factor such as EGF (e.g., 10 ng/mL), HGF, or with 10% FCS in the continued presence of the inhibitor.

  • Radiolabeling: After 24 hours of stimulation, add [³H]-thymidine to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.

  • Harvesting and Measurement: Harvest the cells and measure the amount of incorporated [³H]-thymidine using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of thymidine incorporation against the logarithm of the inhibitor concentration.

Visualizations

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Bibx1382 Bibx 1382 Bibx1382->P_EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes Troubleshooting_Workflow cluster_yes cluster_no start Unexpected Experimental Result q1 Is the effect consistent with known off-targets (e.g., hepatotoxicity)? start->q1 a1 Follow hepatotoxicity troubleshooting guide: - Lower dose - Monitor liver function q1->a1 Yes q2 Is the Bibx 1382 concentration minimized? q1->q2 No a2_yes Validate with an orthogonal EGFR inhibitor. Consider kinase profiling. q2->a2_yes Yes a2_no Perform dose-response experiment to find lowest effective concentration. q2->a2_no No

References

Technical Support Center: Optimizing Bibx 1382 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers utilizing Bibx 1382 in in vivo experimental models. Due to significant species-specific metabolic differences, optimizing the dosage of Bibx 1382 requires careful consideration of its pharmacokinetic profile and potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Bibx 1382 in a mouse xenograft model?

Q2: What are the known toxicities of Bibx 1382?

In human clinical trials, the primary dose-limiting toxicity was a reversible, dose-dependent increase in liver enzymes[1]. This indicates potential hepatotoxicity at higher concentrations. When conducting in vivo studies, it is crucial to monitor for signs of liver toxicity, such as changes in animal behavior, weight loss, and, if possible, periodic assessment of liver function markers from blood samples.

Q3: Why is oral administration of Bibx 1382 problematic?

Oral administration of Bibx 1382 in humans resulted in plasma levels far below those anticipated to be effective[1]. This is due to high first-pass metabolism in the liver, primarily by aldehyde oxidase (AO)[3][4]. While standard mice and rats have low AO activity, it is still a critical factor to consider. If oral administration is necessary, be aware that bioavailability may be low and variable. Alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, may provide more consistent plasma concentrations.

Q4: What is the mechanism of action of Bibx 1382?

Bibx 1382 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase[5]. It functions by blocking the intracellular tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and metastasis.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Lack of tumor growth inhibition in a xenograft model. 1. Sub-therapeutic dose: The administered dose may be too low to achieve sufficient target engagement in the tumor tissue. 2. Poor bioavailability: If using oral administration, the compound may be extensively metabolized before reaching systemic circulation. 3. Tumor model resistance: The chosen cancer cell line may not be dependent on EGFR signaling.1. Conduct a dose-escalation study: Systematically increase the dose while monitoring for efficacy and signs of toxicity. 2. Consider alternative routes of administration: Intraperitoneal or subcutaneous injections may improve bioavailability. 3. Confirm EGFR dependency: Perform in vitro assays to confirm that the cell line used in your xenograft model is sensitive to EGFR inhibition by Bibx 1382.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Hepatotoxicity: As observed in human trials, Bibx 1382 can cause liver damage.1. Reduce the dose: Lower the dose to a level that is well-tolerated. 2. Monitor liver function: If possible, collect blood samples to analyze for markers of liver damage (e.g., ALT, AST). 3. Histopathological analysis: At the end of the study, perform a histological examination of the liver and other major organs to assess for any pathological changes.
High variability in response between animals. 1. Inconsistent administration: Variability in oral gavage or injection technique can lead to differences in drug exposure. 2. Individual differences in metabolism: Even within the same species, there can be animal-to-animal variation in drug metabolism.1. Refine administration technique: Ensure that the drug is administered consistently to all animals. 2. Increase group size: A larger number of animals per group can help to account for individual variability.

Quantitative Data Summary

Table 1: Human Clinical Trial Dosage and Toxicity

Dosage (daily oral)Number of CyclesKey Observations
25 mg6Generally well-tolerated.
50 mg3Generally well-tolerated.
100 mg6Onset of reversible liver enzyme increase.
150 mg3Dose-dependent increase in liver enzymes.
200 mg7Dose-limiting reversible increase in liver enzymes (GGT, GOT, GPT, AP, Bilirubin)[1].

Table 2: Pharmacokinetic Parameters of Bibx 1382 in Different Species

SpeciesPlasma ClearanceOral BioavailabilityPrimary Metabolizing EnzymeReference
Human 25-55 ml/min per kg~5%Aldehyde Oxidase (AO)[3]
Cynomolgus Monkey 118 ml/min per kg~6%Aldehyde Oxidase (AO)[3]

Experimental Protocols & Visualizations

EGFR Signaling Pathway

Bibx 1382 inhibits the tyrosine kinase activity of EGFR, which is the initial step in a complex signaling cascade that promotes cell growth and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Bibx1382 Bibx 1382 Bibx1382->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Bibx 1382.

Experimental Workflow: Dose-Range Finding Study

A critical first step for any in vivo study with Bibx 1382 is to establish a safe and effective dose range.

Dose_Finding_Workflow start Start vehicle Vehicle Control Group start->vehicle Animal Randomization dose1 Low Dose Group start->dose1 Animal Randomization dose2 Mid Dose Group start->dose2 Animal Randomization dose3 High Dose Group start->dose3 Animal Randomization treatment Daily Dosing & Monitoring (Body Weight, Clinical Signs) vehicle->treatment dose1->treatment dose2->treatment dose3->treatment endpoint Endpoint Analysis (Tumor Volume, Biomarkers, Histopathology) treatment->endpoint mtd Determine Maximum Tolerated Dose (MTD) endpoint->mtd

Caption: Workflow for a dose-range finding and tolerability study.

Logical Relationship: Challenges in Bibx 1382 In Vivo Studies

The species-specific metabolism of Bibx 1382 presents a significant challenge for preclinical to clinical translation.

Bibx1382_Challenges cluster_human_monkey Human / Cynomolgus Monkey cluster_rodent Mouse / Rat high_ao High Aldehyde Oxidase (AO) Activity high_metabolism High First-Pass Metabolism high_ao->high_metabolism low_bioavailability Low Oral Bioavailability high_metabolism->low_bioavailability liver_toxicity Potential for Liver Toxicity high_metabolism->liver_toxicity unpredictable_pk unpredictable_pk low_bioavailability->unpredictable_pk Leads to low_ao Low Aldehyde Oxidase (AO) Activity low_ao->unpredictable_pk Leads to unpredictive_pk Unpredictive Pharmacokinetics for Human Response

Caption: Metabolic challenges of Bibx 1382 in different species.

References

Bibx 1382 dihydrochloride degradation and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Bibx 1382 dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store desiccated at +4°C for short-term storage or at -20°C for long-term storage.[1] When stored at -20°C, the compound is stable for at least four years.[2]

  • In Solution: Prepare solutions fresh for immediate use. If storage is necessary, store aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles.

2. What solvents are recommended for dissolving this compound?

This compound is soluble in the following solvents:

  • Water up to 50 mM.[3]

  • DMSO up to 50 mM.[3]

  • DMF at 30 mg/ml.[2]

For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration is not detrimental to the cells.

3. What is the primary degradation pathway for Bibx 1382 in biological systems?

The primary route of degradation for Bibx 1382 in a biological context is extensive metabolism by the enzyme aldehyde oxidase (AO).[2][4] This metabolic process leads to the formation of a predominant oxidative metabolite, BIBU1476 (M1), and a secondary oxidized metabolite (M2).[3] This rapid metabolism was a significant factor in the compound's low bioavailability and discontinuation in clinical trials.[4][5][6]

4. How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following:

  • Storage: Strictly adhere to the recommended storage conditions for both the solid compound and solutions.

  • Solution Preparation: Prepare solutions fresh whenever possible. If using stored solutions, thaw them immediately before use and keep them on ice.

  • Experimental System: Be aware of the potential for metabolic degradation in systems containing aldehyde oxidase, such as liver cytosol or hepatocytes from certain species (e.g., human, cynomolgus monkey).[4]

  • pH: Although specific data is limited, as a general precaution for organic molecules, avoid strongly acidic or basic conditions during storage and handling unless experimentally required.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
  • Possible Cause 1: Degradation of stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for an extended period at room temperature.

  • Possible Cause 2: Metabolic degradation by cells.

    • Troubleshooting Step: If using cell lines with high aldehyde oxidase activity, consider shorter incubation times or using an aldehyde oxidase inhibitor (e.g., raloxifene) as a control to assess the impact of metabolism on your results.[4]

  • Possible Cause 3: Incorrect concentration.

    • Troubleshooting Step: Verify the calculations for your dilutions. Use a molarity calculator to ensure accuracy, especially when converting from mass to molar concentration.

Issue 2: Appearance of unknown peaks during analytical chromatography (e.g., HPLC).
  • Possible Cause 1: Degradation due to improper handling or storage.

    • Troubleshooting Step: Review your sample preparation and storage procedures. Ensure that samples were protected from light and stored at the appropriate temperature. Analyze a freshly prepared sample as a reference.

  • Possible Cause 2: Forced degradation under experimental conditions.

    • Troubleshooting Step: Your experimental conditions (e.g., pH, presence of oxidizing agents) may be causing the degradation of Bibx 1382. It is recommended to perform forced degradation studies to identify potential degradation products.

  • Possible Cause 3: Presence of metabolites.

    • Troubleshooting Step: If working with biological samples, the unknown peaks could correspond to metabolites like BIBU1476.[2][3] Mass spectrometry can be used to identify these species.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₉ClFN₇·2HCl[3]
Molecular Weight460.77 g/mol [3]
Purity≥97% (HPLC)[4]
Solubility (Water)up to 50 mM[3]
Solubility (DMSO)up to 50 mM[3]

Table 2: Recommended Storage and Stability of this compound

FormStorage ConditionStabilityReference
SolidDesiccate at +4°CShort-term[3]
Solid-20°C≥ 4 years[2]
In Solvent-80°CUse freshly prepared, avoid freeze-thaw[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol based on ICH guidelines that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a specified duration.

  • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 70°C) in a stability chamber.

  • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8] A control sample should be protected from light (e.g., wrapped in aluminum foil).[8]

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Bibx1382 Bibx 1382 dihydrochloride Bibx1382->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf PIP2 PIP2 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Bibx 1382.

Experimental_Workflow Start Bibx 1382 Stock Solution Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Start->Stress Control Unstressed Control Start->Control Analysis Stability-Indicating HPLC Analysis Stress->Analysis Control->Analysis Data Compare Chromatograms & Quantify Degradants Analysis->Data Result Assess Stability & Degradation Pathway Data->Result

Caption: Workflow for a forced degradation study of Bibx 1382.

References

Validation & Comparative

A Head-to-Head Showdown: Bibx 1382 Dihydrochloride vs. Gefitinib in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, the Epidermal Growth Factor Receptor (EGFR) has been a pivotal target, particularly in non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of two EGFR tyrosine kinase inhibitors (TKIs): Bibx 1382 dihydrochloride and the well-established drug, Gefitinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to delineate the nuances in their inhibitory profiles.

Mechanism of Action: A Shared Target

Both this compound and Gefitinib are competitive inhibitors of the ATP-binding site within the tyrosine kinase domain of EGFR.[1] By occupying this site, they prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways responsible for cell proliferation, survival, and metastasis, such as the Ras/MAPK/Erk and PI3K/Akt pathways.[2] Bibx 1382 is noted as a reversible and highly selective inhibitor of EGFR.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of this compound and Gefitinib. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

InhibitorAssay TypeTarget/Cell LineIC50 ValueReference
This compound Cell-free enzymatic assayEGFR (ErbB-1)3 nM[3]
Cell-free enzymatic assayErbB-2 (HER-2)3.4 µM[3]
EGF-dependent thymidine incorporationKB cells0.15 µM[3]
Gefitinib EGFR AutophosphorylationNR6wtEGFR (Tyr1173)37 nM[4]
EGFR AutophosphorylationNR6wtEGFR (Tyr992)37 nM[4]
EGFR AutophosphorylationNR6W cells (Tyr1173)26 nM[4]
EGFR AutophosphorylationNR6W cells (Tyr992)57 nM[4]
Cell Viability (MTT Assay)H3255 (EGFR L858R)0.003 µM[5]
Cell Viability (MTT Assay)PC-9 (EGFR ex19del)0.077 µM[5]
Cell Viability (MTT Assay)11-18 (EGFR mutant)0.39 µM[5]

A direct comparative study on the effect of Bibx 1382 and gefitinib on EGFR phosphorylation in T47D breast cancer cells showed that at a concentration of 5 µM, both inhibitors significantly reduced EGF-induced EGFR phosphorylation.[6]

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the points of inhibition for Bibx 1382 and Gefitinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding & Dimerization ADP ADP EGFR:f2->ADP Ras Ras EGFR:f2->Ras PI3K PI3K EGFR:f2->PI3K ATP ATP ATP->EGFR:f2 Phosphorylation Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Erk Erk MEK->Erk Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Erk->Proliferation Bibx1382 Bibx 1382 Bibx1382->ATP Gefitinib Gefitinib Gefitinib->ATP

EGFR signaling pathway and points of TKI inhibition.

Discussion and Clinical Context

This compound demonstrated high potency in cell-free enzymatic assays, with an IC50 of 3 nM against EGFR and over 1000-fold selectivity against the closely related ErbB-2.[3] This high selectivity is a desirable characteristic for a targeted therapy, as it can potentially reduce off-target effects.

Gefitinib, a first-generation EGFR TKI, has been extensively studied and is approved for the treatment of NSCLC with specific EGFR mutations.[7] Its efficacy is well-documented, with IC50 values in the nanomolar range against sensitive EGFR mutations.[5]

A critical point of differentiation is their clinical development trajectory. The clinical development of Bibx 1382 was discontinued following a Phase I trial which revealed low bioavailability and dose-limiting toxicity, specifically an increase in liver enzymes.[8][9] In contrast, Gefitinib has a well-established pharmacokinetic and safety profile in human subjects.

Experimental Protocols

EGFR Kinase Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against EGFR.

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (Bibx 1382, Gefitinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer, following the manufacturer's instructions for the detection reagent. f. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials: Cancer cell lines (e.g., A549, PC-9), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Remove the medium and add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Western Blotting for EGFR Signaling Pathway

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets.

  • Reagents and Materials: Cancer cell lines, cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure: a. Culture cells and treat with test compounds for the desired time. b. Lyse the cells and determine the protein concentration of the lysates. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescent substrate and an imaging system. h. Quantify the band intensities to determine the relative levels of protein phosphorylation.

References

A Comparative Analysis of Bibx 1382 and Other EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical data of Bibx 1382 (Falnidamol), an early-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other established EGFR TKIs, including first-generation (gefitinib, erlotinib), second-generation (afatinib), and third-generation (osimertinib) agents. This comparison aims to contextualize the development and therapeutic potential of these agents in oncology research.

Executive Summary

Bibx 1382 emerged as a potent and selective inhibitor of the EGFR tyrosine kinase. However, its clinical development was prematurely halted during Phase I trials due to unfavorable pharmacokinetics, including low bioavailability and dose-limiting liver toxicity.[1][2] In contrast, subsequent generations of EGFR TKIs have demonstrated significant clinical success by targeting specific EGFR mutations that drive non-small cell lung cancer (NSCLC) and by overcoming mechanisms of resistance. This guide will delve into the available preclinical and clinical data to draw a comparative landscape of these EGFR inhibitors.

Data Presentation

Table 1: In Vitro Potency of EGFR TKIs Against EGFR Tyrosine Kinase and Common Mutations
CompoundGenerationTargetIC50 (nM)Reference
Bibx 1382 EarlyEGFR (general)3[3][4][5][6]
ErbB23400[3][4][5][6]
Gefitinib FirstEGFR (Exon 19 del)10-50
EGFR (L858R)10-50
EGFR (T790M)>1000
Erlotinib FirstEGFR (Exon 19 del)~30
EGFR (L858R)~30
EGFR (T790M)>1000
Afatinib SecondEGFR (Exon 19 del)<1
EGFR (L858R)<1
EGFR (T790M)~10
Osimertinib ThirdEGFR (Exon 19 del)<10
EGFR (L858R)<10
EGFR (T790M)<10
Table 2: Clinical Development Status and Key Findings
CompoundGenerationHighest Development StageKey Clinical Findings
Bibx 1382 EarlyPhase IDiscontinued due to low oral bioavailability, dose-limiting hepatotoxicity, and formation of a pharmacologically inactive metabolite.[1][2]
Gefitinib FirstApprovedEffective in patients with activating EGFR mutations (Exon 19 del, L858R). Resistance often develops, commonly via the T790M mutation.
Erlotinib FirstApprovedSimilar efficacy and resistance profile to gefitinib.
Afatinib SecondApprovedIrreversible inhibitor of ErbB family kinases. Shows activity against some uncommon EGFR mutations.
Osimertinib ThirdApprovedSpecifically designed to target the T790M resistance mutation while also being effective against activating EGFR mutations. Shows CNS activity.

Experimental Protocols

EGFR Kinase Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against EGFR is a biochemical kinase assay.

Objective: To measure the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Test compound (e.g., Bibx 1382) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • The EGFR kinase is incubated with varying concentrations of the test compound in the kinase buffer.

  • The kinase reaction is initiated by the addition of ATP and the substrate.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (General Protocol)

This assay measures the effect of a compound on the growth of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the concentration of a test compound that inhibits cell proliferation by 50% (GI50).

Materials:

  • Cancer cell line with known EGFR status (e.g., A431 for EGFR overexpression, or NSCLC cell lines with specific EGFR mutations)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the test compound.

  • The plates are incubated for a period of time (e.g., 72 hours).

  • A cell viability reagent is added to each well, which measures the number of viable cells.

  • The absorbance or luminescence is measured using a microplate reader.

  • The percentage of cell growth inhibition is calculated for each concentration of the compound compared to untreated control cells.

  • The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI EGFR TKI (e.g., Bibx 1382) TKI->EGFR Inhibition

Caption: EGFR Signaling Pathway and TKI Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Xenograft Xenograft Models (e.g., A431 in mice) Kinase_Assay->Xenograft Candidate Selection Efficacy Tumor Growth Inhibition Xenograft->Efficacy Phase1 Phase I (Safety & PK) Xenograft->Phase1 Preclinical Validation Outcome Clinical Outcome Phase1->Outcome

References

A Head-to-Head Comparison of EGFR Inhibitors: Bibx 1382 Dihydrochloride vs. Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biochemical and cellular potency of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors: Bibx 1382 dihydrochloride and erlotinib. While both compounds target the same critical oncogenic pathway, their developmental trajectories and available comparative data differ significantly. This guide synthesizes the available experimental data to offer an objective performance comparison.

Executive Summary

This compound (also known as Falnidamol) and erlotinib are both potent inhibitors of the EGFR tyrosine kinase. In cell-free enzymatic assays, both compounds exhibit low nanomolar potency against EGFR. This compound has a reported IC50 of 3 nM and demonstrates high selectivity over the related ErbB2 receptor[1]. Erlotinib has a similarly potent enzymatic IC50 of 2 nM[2].

Despite its promising in vitro potency, the clinical development of this compound was halted. A phase I clinical trial was discontinued due to low bioavailability and dose-limiting liver toxicity, preventing the attainment of efficacious plasma concentrations[3][4]. In contrast, erlotinib has undergone extensive clinical development and is an approved therapeutic for non-small cell lung cancer (NSCLC) and pancreatic cancer[5].

This comparison relies on data from separate studies, as no direct head-to-head comparative studies under identical experimental conditions have been identified.

Data Presentation

Table 1: In Vitro Enzymatic Potency
CompoundTargetIC50 (nM)SelectivitySource
This compoundEGFR3>1000-fold vs. ErbB2 (IC50 = 3.4 µM)[1]
ErlotinibEGFR2>1000-fold vs. c-Src and v-Abl[2]
Table 2: Cellular Potency
CompoundCell LineAssayIC50 (µM)Source
This compoundKBEGF-dependent thymidine incorporation0.15[6]
This compoundKBHGF-dependent thymidine incorporation1.82[6]
This compoundKBFCS-dependent thymidine incorporation3.2[6]
ErlotinibHNS cellsEGFR activation0.02[3]
ErlotinibDiFi cellsApoptosis induction1[3]
ErlotinibA549 (NSCLC)Growth inhibition>20[3]
ErlotinibH3255 (NSCLC, L858R)Growth inhibition0.012
ErlotinibPC-9 (NSCLC, exon 19 del)Growth inhibition0.007

Mechanism of Action and Signaling Pathway

Both this compound and erlotinib are ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the intracellular catalytic domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

The canonical EGFR signaling pathway involves the activation of the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are critical for cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Bibx 1382 / Erlotinib Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and the point of inhibition by Bibx 1382 and erlotinib.

Experimental Protocols

The potency of EGFR inhibitors is typically determined through enzymatic and cellular assays. Below are generalized protocols representative of those used in the field.

EGFR Kinase Assay (Enzymatic Potency)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified EGFR Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate EGFR with Bibx 1382 or Erlotinib Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ELISA, Radioactivity) Stop_Reaction->Detect_Phosphorylation Calculate_IC50 Calculate IC50 Detect_Phosphorylation->Calculate_IC50

Caption: A generalized workflow for an EGFR kinase inhibition assay.

Detailed Methodology:

  • Plate Coating: 96-well plates are coated with a substrate such as Poly(Glu, Tyr) and incubated overnight.

  • Kinase Reaction: A reaction mixture containing purified recombinant EGFR, kinase buffer (typically containing Tris-HCl, MgCl2, MnCl2, and DTT), and the test compound (Bibx 1382 or erlotinib) at various concentrations is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:

    • Radiometric Assay: Using radiolabeled [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • ELISA-based Assay: Using a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Cellular Potency)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on EGFR signaling.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, PC-9, H3255) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of Bibx 1382 or erlotinib and incubated for a period of 48-72 hours.

  • Viability Assessment: Cell viability is measured using one of several methods:

    • MTT/XTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

    • CellTiter-Glo® Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.

    • Direct Cell Counting: Using a cell counter or imaging system.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration compared to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Conclusion

Both this compound and erlotinib are highly potent inhibitors of EGFR at the enzymatic level. However, the clinical development of Bibx 1382 was terminated due to unfavorable pharmacokinetic and toxicity profiles. Erlotinib, on the other hand, has become an established therapeutic agent for specific cancer patient populations. This comparison highlights the critical importance of not only in vitro potency but also drug metabolism, pharmacokinetics, and safety in the successful development of a therapeutic agent. For researchers in the field, the case of Bibx 1382 serves as a reminder of the challenges in translating potent enzymatic activity into a clinically viable drug.

References

Limited Cross-Reactivity Data Available for Discontinued EGFR Inhibitor Bibx 1382

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a kinase inhibitor's selectivity is paramount. However, for the epidermal growth factor receptor (EGFR) inhibitor Bibx 1382 (Falnidamol), publicly available data on its cross-reactivity with other kinases is scarce. The compound's development was halted during a Phase I clinical trial, which has limited the extent of its published characterization.

A Phase I clinical trial of Bibx 1382 was discontinued due to a combination of factors, including low oral bioavailability, the formation of a pharmacologically inactive metabolite, and dose-limiting increases in liver enzymes.[1][2] These findings curtailed further clinical development and, consequently, the public dissemination of extensive preclinical data, including comprehensive kinase screening panels.

Despite the limited data, some information on Bibx 1382's selectivity has been reported. The compound is a potent and selective inhibitor of EGFR with a reported IC50 of 3 nM.[3] Its potency against the related receptor tyrosine kinase ErbB2 was found to be over 1000-fold lower, with an IC50 of 3.4 µM.[3] For other related tyrosine kinases, the IC50 values were reported to be greater than 10 µM, suggesting a degree of selectivity for EGFR.[3]

To provide a comparative context for researchers working with EGFR inhibitors, the following sections detail the available data for Bibx 1382 and offer a comparison with the well-characterized first-generation EGFR inhibitors, erlotinib and gefitinib.

Kinase Inhibition Profile

Due to the discontinuation of its clinical development, a comprehensive kinase cross-reactivity profile for Bibx 1382 against a wide panel of kinases is not publicly available. The table below summarizes the known inhibitory concentrations.

Kinase TargetBibx 1382 IC50Erlotinib IC50Gefitinib IC50
EGFR3 nM[3]2 nM33 nM
ErbB2 (HER2)3.4 µM[3]0.5 µM>100 µM
Other Kinases>10 µM (unspecified)[3]VariesVaries

Experimental Protocols

The determination of kinase inhibition profiles is crucial for assessing the selectivity of a compound. Below is a generalized protocol for an in vitro kinase assay, a common method used to generate the type of data presented above.

In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • Test compound (e.g., Bibx 1382) dissolved in a suitable solvent (e.g., DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains a buffer salt like HEPES, MgCl2, and a reducing agent like DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P])

  • Microtiter plates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter compatible with the chosen detection method

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with no compound (vehicle control) is also included.

  • Reaction Setup: The kinase, its specific substrate, and the test compound at various concentrations are added to the wells of the microtiter plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically close to the Km value for each specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.

  • Data Analysis: The kinase activity at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing Kinase Selectivity and Signaling Pathways

The following diagrams illustrate the conceptual workflow for assessing kinase inhibitor selectivity and the EGFR signaling pathway.

G cluster_0 In Vitro Kinase Profiling Workflow A Compound Library (e.g., Bibx 1382) C High-Throughput In Vitro Kinase Assay A->C B Kinase Panel (e.g., 200+ kinases) B->C D Data Analysis (IC50 Determination) C->D E Selectivity Profile (Kinome Map) D->E F Identification of On- and Off-Targets E->F

Caption: Workflow for in vitro kinase inhibitor profiling.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Bibx1382 Bibx 1382 Bibx1382->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of Bibx 1382.

References

The Synergistic Potential of Bibx 1382 with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: The clinical development of Bibx 1382 (also known as Falnidamol), an inhibitor of the epidermal growth factor receptor (EGFR), was discontinued during Phase I clinical trials. This decision was made due to observations of low bioavailability and dose-limiting liver toxicity.[1][2] Consequently, there is a significant scarcity of published experimental data specifically investigating the synergistic effects of Bibx 1382 in combination with chemotherapy agents.

This guide will, therefore, provide a comparative analysis based on the known mechanism of action of Bibx 1382 and the established synergistic effects of other EGFR inhibitors with traditional chemotherapy. It aims to offer a foundational understanding and a methodological framework for researchers interested in exploring the potential of EGFR inhibition in combination cancer therapy.

Understanding the Mechanism of Action: Bibx 1382 as an EGFR Inhibitor

Bibx 1382 is a pyrimido-pyrimidine compound that functions as a specific inhibitor of the intracellular tyrosine kinase domain of EGFR.[1] Overexpression or constitutive activation of EGFR is a common feature in many solid tumors, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the tyrosine kinase activity, Bibx 1382 was designed to revert the aberrant enzymatic activity of overexpressed EGFR.[1]

The theoretical basis for synergy between an EGFR inhibitor like Bibx 1382 and chemotherapy lies in the complementary mechanisms of action. Chemotherapy drugs, such as cisplatin and paclitaxel, primarily induce DNA damage and mitotic arrest, leading to cancer cell death. However, cancer cells can develop resistance to these agents. EGFR signaling can contribute to this resistance by activating pro-survival pathways. By inhibiting EGFR, Bibx 1382 could potentially sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a synergistic anti-tumor effect.

Synergistic Effects of EGFR Inhibitors with Chemotherapy: A Comparative Overview

While specific data for Bibx 1382 is lacking, extensive research on other EGFR inhibitors demonstrates the potential for synergistic interactions with chemotherapy.

EGFR InhibitorChemotherapy AgentObserved Synergistic EffectsCancer Model
Osimertinib Pemetrexed or CisplatinDelayed onset of resistance, long-lasting anti-tumor activity after treatment cessation, increased inhibition of cell proliferation and induction of cell death.[3]EGFR-mutated Non-Small Cell Lung Cancer (NSCLC)
Varlitinib PaclitaxelModest antitumor activity with manageable toxicity in patients who have progressed after first-line chemotherapy.[4]EGFR/HER2 Co-expressing Advanced Gastric Cancer
Anti-EGFR Antibody CisplatinEnhanced antibody-dependent cellular cytotoxicity (ADCC) effect, leading to a significant decrease in lung cancer cell survival.[5]Non-Small Cell Lung Cancer (NSCLC)

Experimental Protocols for Assessing Synergy

For researchers investigating the potential synergistic effects of a targeted inhibitor like Bibx 1382 with chemotherapy, a standardized set of experimental protocols is essential.

In Vitro Synergy Assessment
  • Cell Viability Assays:

    • Objective: To quantify the cytotoxic effects of individual drugs and their combinations.

    • Methodology:

      • Seed cancer cell lines in 96-well plates.

      • Treat cells with a range of concentrations of the EGFR inhibitor, the chemotherapy agent, and their combinations in a fixed ratio.

      • After a predetermined incubation period (e.g., 72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

      • Calculate the half-maximal inhibitory concentration (IC50) for each agent.

  • Combination Index (CI) Calculation:

    • Objective: To quantitatively determine if the drug combination is synergistic, additive, or antagonistic.

    • Methodology:

      • Use the dose-effect data from the viability assays.

      • Employ the Chou-Talalay method to calculate the Combination Index (CI) using software like CompuSyn.

      • Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Apoptosis Assays:

    • Objective: To determine if the combination treatment enhances programmed cell death.

    • Methodology:

      • Treat cells with the individual drugs and their combination.

      • Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for cleavage of caspase-3 and PARP.

In Vivo Synergy Assessment
  • Xenograft Tumor Models:

    • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

    • Methodology:

      • Implant human cancer cells subcutaneously into immunocompromised mice.

      • Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, EGFR inhibitor alone, chemotherapy alone, and the combination.

      • Administer treatments according to a defined schedule and dosage.

      • Monitor tumor volume and body weight regularly.

      • At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing the Mechanisms and Workflows

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Bibx1382 Bibx 1382 (Inhibitor) Bibx1382->EGFR Inhibits Tyrosine Kinase Synergy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines DoseResponse Dose-Response Curves (Single Agents) CellLines->DoseResponse Combination Combination Treatment (Fixed Ratio) DoseResponse->Combination Viability Cell Viability Assay (e.g., MTT) Combination->Viability CI Calculate Combination Index (CI) Viability->CI Synergistic Synergistic Effect Identified? CI->Synergistic Mechanism Mechanistic Studies (e.g., Apoptosis Assay, Western Blot) Xenograft Establish Xenograft Tumor Model Treatment Administer Treatments (Single vs. Combination) Xenograft->Treatment Monitor Monitor Tumor Growth and Toxicity Treatment->Monitor Analysis Ex Vivo Tumor Analysis Monitor->Analysis Synergistic->Mechanism Yes Synergistic->Xenograft Yes

References

A Head-to-Head Comparison of Bibx 1382 and Other First-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bibx 1382 (also known as Falnidamol) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Although its clinical development was halted due to unfavorable pharmacokinetics, its profile as a highly selective EGFR inhibitor warrants a detailed comparison with other first-generation inhibitors, namely Gefitinib and Erlotinib. This guide provides a head-to-head comparison based on available preclinical data, complete with experimental protocols and pathway diagrams to support further research and development in this area.

Data Presentation: Quantitative Comparison of Kinase and Cellular Inhibition

The following tables summarize the in vitro inhibitory activities of Bibx 1382, Gefitinib, and Erlotinib against EGFR and other kinases, as well as their effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (Cell-Free Assay)Selectivity vs. ErbB2
Bibx 1382 EGFR3 nM[1][2][3]>1000-fold (ErbB2 IC50 = 3.4 µM)[2][3]
Gefitinib EGFR (Wild-Type)15.5 nM-
Erlotinib EGFR2 nM[1][4][5]~945-fold (ErbB2 IC50 = 1.89 µM)[1]

Table 2: Cellular Inhibitory Activity

CompoundCell LineAssayIC50
Bibx 1382 KBEGF-dependent thymidine incorporation0.15 µM[2][3]
KBHGF-dependent thymidine incorporation1.82 µM[2][3]
KBFCS-dependent thymidine incorporation3.2 µM[2][3]
Gefitinib NR6wtEGFRTyr1173/Tyr992 phosphorylation37 nM
A431Cytotoxicity19.77 µM
Erlotinib A-431MTT Assay1.53 µmol/L
SK-BR-3MTT Assay3.98 µmol/L
BT-474MTT Assay5.01 µmol/L
T-47DMTT Assay9.80 µmol/L

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Bibx1382 Bibx 1382 Bibx1382->EGFR Inhibition Gefitinib Gefitinib Gefitinib->EGFR Inhibition Erlotinib Erlotinib Erlotinib->EGFR Inhibition

Caption: EGFR Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Kinase_Assay EGFR Kinase Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Proliferation Cell Proliferation Assay Cell_Proliferation->IC50 Western_Blot Western Blot Phospho_Analysis Phosphorylation Analysis Western_Blot->Phospho_Analysis Comparison Head-to-Head Comparison IC50->Comparison Phospho_Analysis->Comparison start Select EGFR Inhibitors (Bibx 1382, Gefitinib, Erlotinib) start->Kinase_Assay start->Cell_Proliferation start->Western_Blot

Caption: Experimental Workflow for Comparing EGFR Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below.

EGFR Kinase Assay (Cell-Free)

This assay determines the concentration of an inhibitor required to block 50% of EGFR's enzymatic activity (IC50) in a purified system.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ATP solution

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (Bibx 1382, Gefitinib, Erlotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Add 2 µL of EGFR enzyme solution to each well.

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo)

This assay measures the effect of the inhibitors on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A431, KB)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).

  • Incubate the cells for 72 hours.

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For CellTiter-Glo assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.

Western Blot for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins in response to inhibitor treatment.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, and a loading control like anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 18-24 hours.

  • Pre-treat the cells with the test compounds or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF for a short period (e.g., 10-15 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) form of the protein or a loading control.

References

Unraveling the Differential Response to Bibx 1382 in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bibx 1382 (also known as Falnidamol) is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Despite its promising initial profile, its clinical development was halted in the early 2000s due to unfavorable pharmacokinetics. However, understanding its activity and the differential response it elicits in various cancer cell lines remains a valuable pursuit for researchers in the field of oncology and drug development. This guide provides a comparative analysis of Bibx 1382's performance against other EGFR inhibitors, supported by available experimental data.

Executive Summary

Bibx 1382 is a pyrimido-pyrimidine compound that potently and selectively inhibits the EGFR tyrosine kinase with an IC50 of 3 nM. It demonstrates high selectivity for EGFR over other related kinases like ErbB2. While comprehensive comparative studies across a wide range of cell lines are limited due to its discontinued development, existing data allows for a preliminary comparison with first-generation EGFR inhibitors such as gefitinib and erlotinib. This guide synthesizes the available preclinical data, outlines experimental methodologies, and visualizes the key signaling pathways involved.

Comparative Efficacy of EGFR Inhibitors

The following tables summarize the in vitro potency of Bibx 1382 and other EGFR inhibitors against various cancer cell lines. It is important to note that direct head-to-head comparisons of Bibx 1382 with a broad panel of other inhibitors in the same study are scarce. The data presented is compiled from multiple sources to provide a comparative overview.

Table 1: In Vitro Potency of Bibx 1382 Against EGFR

CompoundTargetIC50 (nM)Selectivity
Bibx 1382 EGFR Tyrosine Kinase3>1000-fold vs. ErbB2

Table 2: Comparative Anti-proliferative Activity of EGFR Inhibitors in Selected Cell Lines

Cell LineCancer TypeEGFR StatusBibx 1382 IC50 (µM)Gefitinib IC50 (µM)Erlotinib IC50 (µM)
T47DBreast CancerWild-typeData not available for proliferation, but inhibits EGFR phosphorylation~5-10~5-10
A431Epidermoid CarcinomaWild-type (overexpressed)Not Available~0.01-0.1~0.01-0.1
NCI-H1975Non-Small Cell Lung CancerL858R/T790M MutantNot Available>10 (Resistant)>10 (Resistant)
HCC827Non-Small Cell Lung CancerExon 19 DeletionNot Available~0.01-0.05~0.01-0.05

Note: The lack of extensive public data on Bibx 1382's anti-proliferative IC50 values across a range of cancer cell lines is a significant limitation. The data for gefitinib and erlotinib are provided as a reference for typical potencies in these lines.

A recent preclinical study has also highlighted a novel aspect of Bibx 1382's activity: its ability to inhibit the ABCB1 transporter, a key mechanism of multidrug resistance.

Table 3: Cytotoxicity of Bibx 1382 in Cell Lines Overexpressing ABCB1 Transporter

Cell LineDescriptionBibx 1382 IC50 (µM)
HELA-ColColchicine-resistant cervical cancer~10
SW620-AdrDoxorubicin-resistant colon cancer~10
HEK293-ABCB1HEK293 cells transfected with ABCB1~5

This suggests that Bibx 1382 may have potential in overcoming resistance to certain chemotherapeutic agents, a mechanism distinct from its primary EGFR-targeting activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activates Bibx1382 Bibx 1382 Bibx1382->TK_Domain Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) TK_Domain->Downstream Phosphorylates & Activates

Caption: EGFR Signaling Pathway and Inhibition by Bibx 1382.

Cell_Viability_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with varying concentrations of Bibx 1382 and control drugs incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Caption: General workflow for an MTT-based cell viability assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the analysis of EGFR inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Cancer cell lines are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with a range of concentrations of Bibx 1382, a reference EGFR inhibitor (e.g., gefitinib), and a vehicle control (e.g., DMSO).

  • Incubation: The treated plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for EGFR Phosphorylation

This technique is used to assess the inhibitory effect of a compound on the phosphorylation of EGFR.

  • Cell Lysis: Cells are treated with the test compounds for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

While Bibx 1382 demonstrated high potency and selectivity for the EGFR tyrosine kinase in early preclinical studies, its clinical development was ultimately halted. The available data, though limited, suggests that its primary mechanism of action is comparable to first-generation EGFR inhibitors. A more recently discovered activity of Bibx 1382 as an inhibitor of the ABCB1 multidrug resistance transporter opens up new avenues for its potential application, particularly in combination therapies to overcome drug resistance. Further research, including direct comparative studies with current generation EGFR inhibitors across a diverse panel of cancer cell lines with well-defined EGFR mutation statuses, would be necessary to fully elucidate the differential response to this compound and its potential therapeutic utility.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.